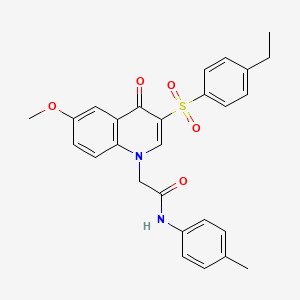

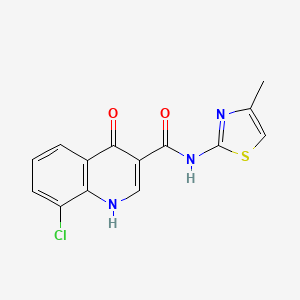

![molecular formula C19H13ClO3 B2734676 6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-00-0](/img/structure/B2734676.png)

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The single crystal of synthesized (2E)-3- (2, 6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .Molecular Structure Analysis

The molecular structure was elucidated by using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a=6.4704 (4) Å, b=12.9304 (8) Å, c=16.7181 (11) Å, α=90°, β=90°, γ=90° and Z=4 .Chemical Reactions Analysis

The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum .Physical And Chemical Properties Analysis

The properties of the compound were theoretically and experimentally studied and results show good agreement . The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .科学的研究の応用

Synthesis and Chemical Reactions

Researchers have developed methods for synthesizing various chromen-2-one derivatives, demonstrating their potential in creating complex molecular structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones reacted with 3-aroyl-6-bromochromen-2-ones to yield specific chroman-2-one derivatives as a single stereoisomer, showcasing the chemical versatility of these compounds in synthetic organic chemistry (Shchepin et al., 2006). Similarly, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been reported, highlighting the efficiency of modern synthesis techniques in enhancing the chemical repertoire of chromen-2-ones (El Azab et al., 2014).

Biological Activities

Chromen-2-one derivatives have been evaluated for their biological activities, with several studies demonstrating their antimicrobial potential. For instance, novel metal complexes of 4-hydroxy benzopyran-2-ones showed enhanced antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Vyas, 2009). Another study on Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents found specific compounds exhibiting significant activity, further supporting the therapeutic potential of chromen-2-one derivatives (Bairagi et al., 2009).

Material Science and Other Applications

In material science, the synthesis of chromen-2-one derivatives and their complexes has been explored for various applications, including the development of novel catalysts and fluorescent dyes. The creation of polystyrene-supported catalysts for the synthesis of Warfarin analogues demonstrates the utility of these compounds in facilitating environmentally friendly chemical reactions (Alonzi et al., 2014). Moreover, serendipitous synthesis of new fluorescent dyes based on chromen-2-one structures has been reported, indicating the potential for these compounds in creating materials with unique optical properties (Teimouri, 2011).

特性

IUPAC Name |

6-chloro-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCMNBVWJPWDLG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2734603.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)